molecular formula C11H18N2O B14881620 2-Cyclohexyl-2-(3-hydroxyazetidin-1-yl)acetonitrile

2-Cyclohexyl-2-(3-hydroxyazetidin-1-yl)acetonitrile

Cat. No.: B14881620
M. Wt: 194.27 g/mol
InChI Key: KCNMRSUSDGBOQY-UHFFFAOYSA-N
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Description

2-Cyclohexyl-2-(3-hydroxyazetidin-1-yl)acetonitrile is a chemical compound that features a cyclohexyl group, a hydroxyazetidinyl moiety, and an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexyl-2-(3-hydroxyazetidin-1-yl)acetonitrile typically involves the reaction of cyclohexylamine with a suitable azetidinone derivative under controlled conditions. One common method includes the use of a base such as sodium tert-butoxide to facilitate the reaction. The reaction mixture is often heated to a specific temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as chromatography may be employed to isolate the compound from by-products.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-2-(3-hydroxyazetidin-1-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclohexyl-2-(3-oxoazetidin-1-yl)acetonitrile.

    Reduction: Formation of cyclohexyl-2-(3-hydroxyazetidin-1-yl)ethylamine.

    Substitution: Formation of cyclohexyl-2-(3-chloroazetidin-1-yl)acetonitrile.

Scientific Research Applications

2-Cyclohexyl-2-(3-hydroxyazetidin-1-yl)acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-2-(3-hydroxyazetidin-1-yl)acetonitrile involves its interaction with specific molecular targets. The hydroxyazetidinyl moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The compound may also affect cellular pathways by altering the function of key proteins or signaling molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-acetyl-3-hydroxyazetidin-3-yl)acetonitrile
  • N-cyclohexyl-2-(3-hydroxyazetidin-1-yl)acetamide
  • 2-Cyclohexyl-1-(3-hydroxyazetidin-1-yl)ethan-1-one

Uniqueness

2-Cyclohexyl-2-(3-hydroxyazetidin-1-yl)acetonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H18N2O

Molecular Weight

194.27 g/mol

IUPAC Name

2-cyclohexyl-2-(3-hydroxyazetidin-1-yl)acetonitrile

InChI

InChI=1S/C11H18N2O/c12-6-11(13-7-10(14)8-13)9-4-2-1-3-5-9/h9-11,14H,1-5,7-8H2

InChI Key

KCNMRSUSDGBOQY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(C#N)N2CC(C2)O

Origin of Product

United States

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